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Cl-4AS-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

Introduction
Cl-4AS-1 is a steroidal, non-prostanoidal selective androgen receptor modulator (SARM)

belonging to the 4-azasteroid class of compounds. It has garnered research interest due to its

dual activity as a potent agonist of the androgen receptor (AR) and an inhibitor of 5α-reductase.

This unique profile suggests potential therapeutic applications where anabolic effects on

muscle and bone are desired with minimized androgenic side effects on tissues like the

prostate. This technical guide provides a comprehensive overview of the preclinical data,

experimental protocols, and known signaling pathways associated with Cl-4AS-1.

Chemical and Physicochemical Properties
Cl-4AS-1 is chemically identified as (4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)-N-(2-

Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-

indeno[5,4-f]quinoline-7-carboxamide.[1]
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Property Value

CAS Number 188589-66-4

Molecular Formula C₂₆H₃₃ClN₂O₂

Molecular Weight 441.01 g/mol

Physical State White to off-white solid

Solubility Limited in common organic solvents

In Vitro Pharmacology
Cl-4AS-1 has been characterized through a series of in vitro assays to determine its binding

affinity for the androgen receptor and its inhibitory potential against 5α-reductase.

Data Presentation
Assay Parameter Value (nM)

Androgen Receptor (AR)

Binding
IC₅₀ 12

5α-Reductase Inhibition (Type

I)
IC₅₀ 6

5α-Reductase Inhibition (Type

II)
IC₅₀ 10

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for

50% inhibition in vitro.

Experimental Protocols
A competitive radioligand binding assay is utilized to determine the affinity of Cl-4AS-1 for the

androgen receptor. This assay measures the ability of the test compound to displace a known

high-affinity radiolabeled androgen from the receptor.

Receptor Source: Cytosol prepared from the ventral prostate of male rats.
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Radioligand: A synthetic, high-affinity androgen such as [³H]-Mibolerone or [³H]-R1881.

Procedure:

Rat ventral prostates are homogenized in a buffer to isolate the cytosol containing the

androgen receptors.

A constant concentration of the radioligand is incubated with the receptor preparation in

the presence of varying concentrations of Cl-4AS-1.

After incubation to reach equilibrium, the bound and free radioligand are separated. This is

commonly achieved by adsorbing the receptor-ligand complexes onto hydroxyapatite,

followed by washing to remove the unbound radioligand.

The amount of radioactivity bound to the receptor is quantified using liquid scintillation

counting.

The concentration of Cl-4AS-1 that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined by non-linear regression analysis of the competition curve.

The inhibitory activity of Cl-4AS-1 against 5α-reductase is determined by measuring the

reduction in the conversion of testosterone to dihydrotestosterone (DHT).

Enzyme Source: Homogenates of rat prostate tissue or cells expressing recombinant human

5α-reductase isozymes (type I and type II).

Substrate: Radiolabeled testosterone (e.g., [¹⁴C]-testosterone).

Cofactor: NADPH.

Procedure:

The enzyme preparation is incubated with the radiolabeled testosterone substrate and

NADPH in the presence of varying concentrations of Cl-4AS-1.

The reaction is allowed to proceed for a defined period and is then stopped, typically by

the addition of a solvent to extract the steroids.
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The substrate (testosterone) and the product (DHT) are separated using techniques such

as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The amount of radiolabeled DHT produced is quantified.

The concentration of Cl-4AS-1 that inhibits 50% of the enzyme activity (IC₅₀) is calculated

from the dose-response curve.

In Vivo Pharmacology
Preclinical in vivo studies are essential to characterize the tissue-selective anabolic and

androgenic effects of Cl-4AS-1. The standard model for this is the castrated male rat

(Hershberger assay).

Data Presentation
While comprehensive dose-response data for Cl-4AS-1 in the Hershberger assay is not

publicly available, a study comparing Cl-4AS-1 to its analogue TFM-4AS-1 in castrated (ORX)

and intact rats provides some insight into its in vivo activity.

Animal Model
Treatment (10 mg/kg/day
for 7 days)

Prostate Weight (% of
Body Weight)

Intact Rats Vehicle ~0.25%

Cl-4AS-1 ~0.20%

Castrated (ORX) Rats Vehicle ~0.05%

Cl-4AS-1 ~0.15%

Note: This data is derived from a comparative study and represents a single dose. A full dose-

response assessment is required to comprehensively characterize the anabolic and androgenic

profile.

Experimental Protocols
This assay is the standard for evaluating the anabolic and androgenic properties of a

compound.
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Animal Model: Immature male rats are castrated to remove the endogenous source of

androgens.

Procedure:

Following a post-castration recovery period, the animals are treated with the test

compound (Cl-4AS-1) at various dose levels for a specified duration (typically 7-10 days).

A vehicle control group and a positive control group (e.g., testosterone propionate) are

included.

At the end of the treatment period, the animals are euthanized, and specific tissues are

dissected and weighed.

Anabolic activity is assessed by the wet weight of the levator ani muscle.

Androgenic activity is determined by the wet weights of the ventral prostate and seminal

vesicles.

The data is analyzed to determine the dose-dependent effects of the compound on these

tissues and to calculate the anabolic-to-androgenic ratio.

Pharmacokinetics and Pharmacodynamics
Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and

pharmacodynamic data for Cl-4AS-1 are not extensively available in the public domain.

General characteristics of 4-azasteroid SARMs suggest they are developed for oral

bioavailability. Further research is required to determine the specific ADME profile and the in

vivo dose-response relationships of Cl-4AS-1.

Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
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Caption: Androgen receptor signaling pathway activated by Cl-4AS-1.

5α-Reductase Inhibition Pathway

Testosterone

5α-Reductase

Substrate

Dihydrotestosterone (DHT)
Converts to

Potent Androgenic Effects

Cl-4AS-1

Inhibits

Click to download full resolution via product page

Caption: Inhibition of testosterone to DHT conversion by Cl-4AS-1.

Experimental Workflow for In Vivo SARM Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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